Cas no 1553898-66-0 (2-(1-benzofuran-5-yl)propanal)

2-(1-Benzofuran-5-yl)propanal is a versatile aromatic aldehyde derivative featuring a benzofuran core structure. Its key advantages include high reactivity due to the aldehyde functional group, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The benzofuran moiety enhances stability and provides a rigid framework for further functionalization. This compound exhibits favorable solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its well-defined structure allows for precise modifications, enabling applications in the development of bioactive molecules and advanced materials. The compound's purity and consistent performance make it suitable for research and industrial-scale processes.
2-(1-benzofuran-5-yl)propanal structure
2-(1-benzofuran-5-yl)propanal structure
商品名:2-(1-benzofuran-5-yl)propanal
CAS番号:1553898-66-0
MF:C11H10O2
メガワット:174.195903301239
CID:6222195
PubChem ID:83827359

2-(1-benzofuran-5-yl)propanal 化学的及び物理的性質

名前と識別子

    • 2-(1-benzofuran-5-yl)propanal
    • 1553898-66-0
    • EN300-1741015
    • インチ: 1S/C11H10O2/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-8H,1H3
    • InChIKey: WIZAZBCDWTVPCT-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC2=C1C=CC(=C2)C(C=O)C

計算された属性

  • せいみつぶんしりょう: 174.068079557g/mol
  • どういたいしつりょう: 174.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-(1-benzofuran-5-yl)propanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1741015-0.05g
2-(1-benzofuran-5-yl)propanal
1553898-66-0
0.05g
$959.0 2023-09-20
Enamine
EN300-1741015-2.5g
2-(1-benzofuran-5-yl)propanal
1553898-66-0
2.5g
$2240.0 2023-09-20
Enamine
EN300-1741015-10g
2-(1-benzofuran-5-yl)propanal
1553898-66-0
10g
$4914.0 2023-09-20
Enamine
EN300-1741015-5g
2-(1-benzofuran-5-yl)propanal
1553898-66-0
5g
$3313.0 2023-09-20
Enamine
EN300-1741015-1g
2-(1-benzofuran-5-yl)propanal
1553898-66-0
1g
$1142.0 2023-09-20
Enamine
EN300-1741015-5.0g
2-(1-benzofuran-5-yl)propanal
1553898-66-0
5g
$3313.0 2023-06-03
Enamine
EN300-1741015-0.25g
2-(1-benzofuran-5-yl)propanal
1553898-66-0
0.25g
$1051.0 2023-09-20
Enamine
EN300-1741015-10.0g
2-(1-benzofuran-5-yl)propanal
1553898-66-0
10g
$4914.0 2023-06-03
Enamine
EN300-1741015-0.1g
2-(1-benzofuran-5-yl)propanal
1553898-66-0
0.1g
$1005.0 2023-09-20
Enamine
EN300-1741015-0.5g
2-(1-benzofuran-5-yl)propanal
1553898-66-0
0.5g
$1097.0 2023-09-20

2-(1-benzofuran-5-yl)propanal 関連文献

2-(1-benzofuran-5-yl)propanalに関する追加情報

Introduction to 2-(1-benzofuran-5-yl)propanal (CAS No. 1553898-66-0)

2-(1-benzofuran-5-yl)propanal, identified by its Chemical Abstracts Service (CAS) number 1553898-66-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative features a benzofuran moiety linked to a propanal backbone, making it a versatile scaffold for medicinal chemistry applications. The benzofuran ring, known for its aromatic stability and biological activity, has been extensively studied for its potential in drug development, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory disorders.

The structural motif of 2-(1-benzofuran-5-yl)propanal positions it as a valuable intermediate in the creation of more complex pharmacophores. Its aldehyde functional group (CHO) allows for further derivatization via condensation reactions, forming Schiff bases or participating in Michael additions, which are pivotal in designing novel therapeutic agents. The compound's dual functionality—aromatic heterocycle and reactive aldehyde—makes it an attractive candidate for exploring structure-activity relationships (SAR) in drug discovery.

In recent years, there has been growing interest in benzofuran derivatives due to their demonstrated efficacy in modulating biological pathways. For instance, studies have highlighted the role of benzofuran-based compounds in inhibiting enzymes associated with metabolic diseases and cancer progression. Specifically, modifications at the 5-position of the benzofuran ring have been shown to enhance binding affinity to target proteins, suggesting that 2-(1-benzofuran-5-yl)propanal could serve as a precursor for developing targeted therapies.

The pharmaceutical industry has leveraged such scaffolds to develop small-molecule inhibitors with therapeutic potential. Researchers have reported that derivatives of 2-(1-benzofuran-5-yl)propanal, particularly those with additional substituents on the aldehyde group or the benzofuran core, exhibit promising activity against kinases and other enzymes implicated in chronic diseases. These findings underscore the importance of 2-(1-benzofuran-5-yl)propanal as a building block in medicinal chemistry.

From a synthetic chemistry perspective, 2-(1-benzofuran-5-yl)propanal can be synthesized through various routes, including Friedel-Crafts acylation followed by reduction or direct functionalization of the benzofuran core. Advances in catalytic methods have enabled more efficient and sustainable production processes, aligning with green chemistry principles. Such developments not only improve yield but also reduce waste, making the compound more accessible for industrial applications.

The biological activity of 2-(1-benzofuran-5-yl)propanal has been explored in several preclinical studies. Notably, researchers have investigated its potential as an anti-inflammatory agent by examining its interaction with cyclooxygenase (COX) enzymes and other inflammatory mediators. Preliminary data suggest that certain derivatives exhibit inhibitory effects comparable to known anti-inflammatory drugs while maintaining favorable pharmacokinetic profiles. This aligns with the broader goal of developing safer alternatives to conventional therapeutics.

Moreover, the benzofuran scaffold is known to exhibit favorable properties such as solubility and bioavailability when incorporated into drug molecules. This makes 2-(1-benzofuran-5-yl)propanal an appealing candidate for further optimization into lead compounds suitable for clinical trials. The compound's ability to cross biological membranes efficiently enhances its potential as a drug candidate.

In conclusion, 2-(1-benzofuran-5-yl)propanal (CAS No. 1553898-66-0) represents a significant advancement in pharmaceutical research due to its versatile structural features and potential therapeutic applications. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery pipelines. As research continues to uncover new applications for benzofuran derivatives, compounds like this will remain at the forefront of medicinal chemistry innovation.

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